synthesis of 2-amino-2-ethylhexan-1-ol
synthesis of 2-amino-2-ethylhexan-1-ol
Initiating the Analysis
I've started by carefully examining the request. My initial focus is on synthesizing 2-amino-2-ethylhexan-1-ol. I recognize the need for a detailed technical guide or whitepaper, tailored for a research-oriented audience.
Defining the Deliverables
I'm now clarifying the essential components. My focus is crystallizing the structure. I'm prioritizing autonomy in a whitepaper format. It will emphasize scientific rigor, incorporating expert causality, trustworthy protocols, and authoritative citations. Visual clarity is crucial, incorporating tables, experimental methodologies, and Graphviz diagrams for workflows, all with specific formatting requirements.
Tracing the Synthesis Path
I've determined that 2-amino-2-ethylhexan-1-ol is indeed an amino alcohol. Now, I'm focusing on the synthesis of 2-amino-2-alkyl-1-alkanols, specifically through the Henry reaction and subsequent reduction. I'm starting to map out the steps to create 2-amino-2-ethylhexanol.
Analyzing the Structure Further
I've clarified the structure of 2-amino-2-ethylhexan-1-ol and mapped the groups at C2: butyl, ethyl, amino, and hydroxymethyl. I've considered that 3-heptanone (butyl ethyl ketone) could be a suitable precursor, through Strecker synthesis to yield 2-amino-2-ethylhexanoic acid, then reduction, such as with LiAlH4. My search confirmed this route.
Verifying the Nitroaldol Route
I've verified the nitroaldol route using 3-nitroheptane and formaldehyde. Reduction with LiAlH4 or borane-THF is confirmed as the final step to obtain the desired amino alcohol, 2-amino-2-ethylhexan-1-ol. I am considering the use of 3-nitroheptane in conjunction with formaldehyde, because this is a more direct way to obtain the amino alcohol.
Considering Synthesis Routes
Okay, I'm currently focused on the synthesis pathways for 2-amino-2-ethylhexan-1-ol. I've broken down the possibilities, and I'm primarily focused on the amino acid route and Strecker synthesis using 3-heptanone. This will involve reduction and optimization of reaction conditions.
Exploring Alternative Reactions
I'm now investigating an alternative route, specifically the nitroaldol (Henry) reaction pathway. I'm focusing on the steps: starting with 3-nitroheptane, reacting it with formaldehyde, and then reducing the nitro group. I have some ideas regarding catalytic hydrogenation and chemical reduction methods to get the target molecule. I'm also now thinking about the structure of the whitepaper to describe all of this.
Analyzing Reaction Protocols
I've been working on detailing out the specific protocols for the two main synthesis routes. I'm focusing on the industrial-scale nitroaldol approach, and the lab-scale Strecker synthesis and reduction. I'm now drafting the detailed methodology for each, step by step, which includes hydroxymethylation and reduction for the nitroaldol route. I'm also including enzymatic resolution for the Strecker, where enantiomeric control is important. I am also working on a comparative table.
Developing Synthesis Plan
I'm now integrating hexanoic acid into the retrosynthetic planning. My latest thinking focuses on deriving 3-heptanone as an intermediate, which opens two branches: the nitroaldol route, which involves 3-nitroheptane and formaldehyde, and the Strecker synthesis from the 3-heptanone. I'm focusing on those routes now, and how they would fit into a workflow.
Outlining Reaction Steps
I've just detailed the aldol condensation workflow. I have the steps: mixing 3-nitroheptane and formaldehyde, adding an alkaline catalyst, the condensation reaction, catalytic hydrogenation with Raney Ni and high pressure, and finally, distillation for purification. I need to now consider scale-up and optimization parameters, such as reaction times and temperatures.
Structuring Whitepaper Content
I'm now outlining the structure of the whitepaper, focusing on sections: Abstract, Introduction, Retrosynthetic Analysis, detailing Route 1 (Industrial-scale, Nitroaldol), and Route 2 (Stereoselective, Amino Acid). I'm also preparing for the Comparative Data section, and will conclude the paper. I'm focusing on explanations of why specific reagents are selected, and will include explanations of key reactions. I will emphasize self-validating protocols in order to build trust.
Documenting Key Literature
I'm now collating the literature and patent data. I have US20110028732A1 and US20190315768A1 for the nitroaldol route, MolAid and other literature for the Strecker route, and some Google Patents for the LiAlH4 reduction. I'm focusing on citations and formatting, and will include tables with comparative data and DOT diagrams with the relevant colors and captions. I'm now drafting the protocols.
Refining Purification Steps
I'm now detailing the purification steps following the nitroaldol route's hydrogenation. This includes phase separation to isolate the product and remove the aqueous layer. The organic layer is then washed, filtered, and distilled to obtain the final product. I'm focusing on optimization of the hydrogenation and distillation parameters to improve yield and purity.
Analyzing Reaction Parameters
I'm now detailing the parameters of the LiAlH4 reduction. I'm focusing on the Fieser quench's role in preventing emulsions, and the selection of Raney Nickel for nitro reduction due to its high activity and minimization of side reactions. I've also now detailed the use of 3-nitroheptane and why formaldehyde, with no alpha-protons, is a good fit.
Organizing References
I'm now consolidating the literature and patent data. I have US Patent 20190315768A1 and US Patent 20110028732A1 for the nitroaldol route. The Journal of Organic Chemistry (10.1021/jo402311e) is for the Strecker route, and US Patent 5,817,652 mentions LiAlH4 reduction. I will build a numbered, linkable list.
Prioritizing Patent Links
I'm now focusing on using the provided URLs for patent citations, ensuring all links are from the grounding tool, even if it makes things a little less pretty. I'm updating all citations accordingly to reflect the redirection URLs. I'll need to double-check those.
Optimizing URL Citations
I'm now revising the citation strategy. I've decided to use standard, persistent URLs for patents, like the Google Patents links: https://patents.google.com/patent/US20190315768A1/en and https://patents.google.com/patent/US20110028732A1/en. I will use the DOI link for the paper. These should be more reliable than the grounding tool's potentially expiring links. This strategy keeps things clean and up-to-date.
Finalizing Document Structure
I'm now integrating the patent information with the journal articles. I've got the paper from the Journal of Organic Chemistry and Google Patents' records all linked, cleaned up, and ready. I have the structure in place, with the Abstract, Introduction, Retrosynthetic Analysis, and a detailed Nitroaldol approach. I'm focusing on the mechanistic causality and step-by-step industrial protocol now.
Detailing Strecker Protocol
I'm now detailing the Strecker synthesis and LiAlH4 reduction steps for the second synthesis route. I'm writing about the mechanistic causality of the Strecker reaction and the use of PLE for resolution, followed by the Fieser quench for LiAlH4. The step-by-step protocol for the lab-scale, stereoselective process is being drafted as well, alongside the diagram specifications for the markdown table.
Refining Diagram Updates
I'm now revising the DOT diagram for the retrosynthetic analysis. I'm focusing on the clarity of the reaction arrows and node labels to accurately represent the pathways for the nitroaldol and Strecker synthesis routes. I'm also now focusing on the diagram color scheme, making sure the colors reflect the starting materials, intermediates, and final products in the most effective manner.
Visualizing Reaction Pathways
I'm now revising the Strecker synthesis DOT diagram. The goal is to visually represent the Strecker reaction and the subsequent LiAlH4 reduction steps. I'm focusing on node labels for the chemical entities, reaction conditions and reagents, as well as the mechanistic reaction arrows. I'll make sure to mirror the color-coding I've used previously, so the entire document can read as a coherent whole.
Visualizing Reaction Sequence
I'm now generating the DOT diagram for the Strecker route, starting with 3-heptanone and culminating in 2-amino-2-ethylhexan-1-ol, along with the correct acid name and parent chain. I have confirmed that hydrolysis from 3-heptanone results in 2-amino-2-ethylhexanoic acid, with a hexanoic acid parent chain, not an octanoic acid. I'm focusing on accurately representing these steps.
Clarifying Chain Naming
I'm now clarifying the chain naming. Starting with the carboxyl carbon, the longest chain is hexanoic acid. With reduction, I'll have 2-amino-2-ethylhexan-1-ol, as intended. Also, I've confirmed that the nitroaldol reaction with 3-nitroheptane and formaldehyde will give the correct product as well.
Explaining Choice Causality
I'm now drafting the explanations for the E-E-A-T section, focusing on the causality behind each experimental choice. I'm explaining the choice of alkaline catalysts for the Henry reaction and the rationale behind using formaldehyde. Also, I'm explaining the use of Raney Nickel at high pressure for nitro group reduction, alongside the Fieser quench for the LiAlH4 reaction. I'm ensuring I include the mechanistic reasoning for each.
Validating Reaction Protocols
I'm now detailing the validation methods. For the Henry reaction, I'll use GC-FID or TLC to confirm 3-nitroheptane consumption, with FTIR to confirm the intermediate. For the reduction step, pressure stabilization and FTIR will validate the conversion. I'm focusing on ensuring all text is accurate, and ready for publication [1].
Revising Citation Strategy
I'm now revising my citation method, per the instructions, replacing my planned numbered list of URLs with the mandated Google Search index format. I'm focusing on ensuring all Google Search result references are correctly cited, such as the nitroaldol route using 3-nitroheptane and formaldehyde. I'll convert all citations, and ensure they are all valid according to the new standard.
Finalizing Document Cites
I'm now implementing the mandated citation format consistently. I'm focusing on ensuring all in-text citations, like Raney Nickel reduction, are correctly linked to their corresponding entries in the upcoming "References" section. I'm double-checking the Google Search result indices, and making sure the information is conveyed without any errors.
I'm making sure to consolidate all sources into the required format in the References section.
References
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Strecker synthesis of 3-heptanone to (R)-2-amino-2-ethylhexanoic acid:
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Reduction of 2-amino-2-ethylhexanoic acid with LiAlH4:
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Reduction of 2-amino-2-ethylhexanoic acid with LiAlH4:
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Reduction of nitro to amino using Raney Ni:
Implementing Citation System
I'm now implementing the explicit citation system for the document, directly incorporating markdown links such as "" within the text and referencing a corresponding index. I'm focusing on ensuring all citations are linked to their respective Google Patents or DOI URLs. I will continue this strategy and update all citations in the document.
Validating Citations
I'm now integrating new patent information and citations, ensuring accuracy and proper formatting, including URLs. Specifically, I'm incorporating US10377771B2 with its URL (). I'm also preparing captions for the DOT diagrams, each within the character limit. Moreover, I'm working on the table formatting for a comparative analysis.
Reviewing Final Preparations
I'm now cross-referencing all experimental results and chemical structures to align with the provided guidelines. I'm double checking that 3-heptanone correctly forms 2-amino-2-ethylhexanoic acid through the Strecker synthesis and subsequent hydrolysis. The DOT diagram format has been fixed. I'm focused on the E-E-A-T elements, ensuring they're present in the proper places.
Confirming Molecule Accuracy
I've just confirmed the chemical accuracy of both synthesis routes, double-checking the resulting molecule, 2-amino-2-ethylhexan-1-ol, from both the Strecker and nitroaldol pathways. I've focused on the detailed naming conventions, ensuring the structural integrity of the final product with the correct hexanoic acid parent chain, and the correct placement of substituents. Now, I feel ready to write the paper with complete confidence.
